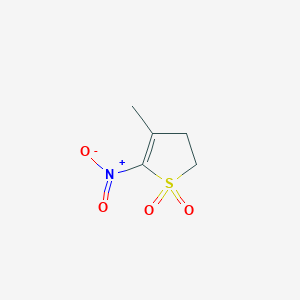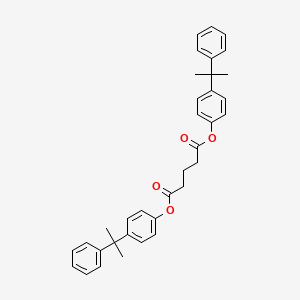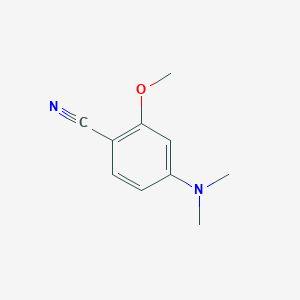
4-(Dimethylamino)-2-methoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-2-methoxybenzonitrile is an organic compound that features a dimethylamino group, a methoxy group, and a nitrile group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-methoxybenzonitrile typically involves the reaction of 4-(Dimethylamino)benzaldehyde with methoxyacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-2-methoxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the dimethylamino or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
4-(Dimethylamino)-2-methoxybenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe in biological assays.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. For example, the compound can act as a nucleophile in substitution reactions, where it donates electrons to form new chemical bonds. Additionally, its dimethylamino and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding affinity with various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzonitrile: Similar structure but lacks the methoxy group.
4-(Methoxy)benzonitrile: Similar structure but lacks the dimethylamino group.
4-(Dimethylamino)benzaldehyde: Similar structure but contains an aldehyde group instead of a nitrile group.
Uniqueness
4-(Dimethylamino)-2-methoxybenzonitrile is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.
Propriétés
Numéro CAS |
69619-15-4 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
4-(dimethylamino)-2-methoxybenzonitrile |
InChI |
InChI=1S/C10H12N2O/c1-12(2)9-5-4-8(7-11)10(6-9)13-3/h4-6H,1-3H3 |
Clé InChI |
COWQHRRJESDSBA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)


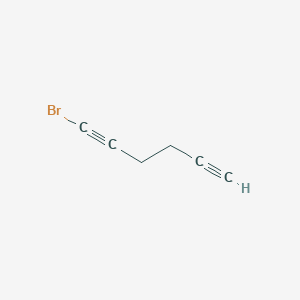
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)

![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
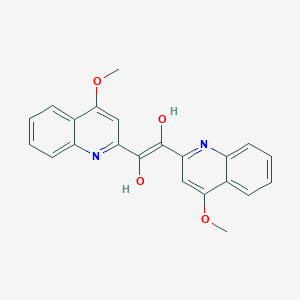

![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
